molecular formula C26H24N4O2S B14473109 1-(3-Methyl-2-(4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)butyryl)-3-phenyl-2-thiourea CAS No. 72045-72-8

1-(3-Methyl-2-(4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)butyryl)-3-phenyl-2-thiourea

Cat. No.: B14473109
CAS No.: 72045-72-8
M. Wt: 456.6 g/mol
InChI Key: GSESPFGTERCKHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methyl-2-(4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)butyryl)-3-phenyl-2-thiourea is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinazolinyl group, a butyryl group, and a thiourea moiety, which contribute to its distinctive properties and reactivity.

Preparation Methods

The synthesis of 1-(3-Methyl-2-(4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)butyryl)-3-phenyl-2-thiourea typically involves multiple steps, including the formation of intermediate compoundsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(3-Methyl-2-(4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)butyryl)-3-phenyl-2-thiourea undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Methyl-2-(4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)butyryl)-3-phenyl-2-thiourea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: Potential therapeutic applications include its use as an anti-cancer or anti-inflammatory agent, although further research is needed to confirm its efficacy and safety.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 1-(3-Methyl-2-(4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)butyryl)-3-phenyl-2-thiourea involves its interaction with specific molecular targets. The quinazolinyl group may bind to enzymes or receptors, modulating their activity. The thiourea moiety can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other quinazolinyl derivatives and thiourea-containing molecules. Compared to these compounds, 1-(3-Methyl-2-(4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)butyryl)-3-phenyl-2-thiourea stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. Examples of similar compounds include:

Properties

CAS No.

72045-72-8

Molecular Formula

C26H24N4O2S

Molecular Weight

456.6 g/mol

IUPAC Name

3-methyl-2-(4-oxo-2-phenylquinazolin-3-yl)-N-(phenylcarbamothioyl)butanamide

InChI

InChI=1S/C26H24N4O2S/c1-17(2)22(24(31)29-26(33)27-19-13-7-4-8-14-19)30-23(18-11-5-3-6-12-18)28-21-16-10-9-15-20(21)25(30)32/h3-17,22H,1-2H3,(H2,27,29,31,33)

InChI Key

GSESPFGTERCKHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(=S)NC1=CC=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.